molecular formula C8H20N2O2 B14339463 N~1~,N~2~-Dipropoxyethane-1,2-diamine CAS No. 105918-67-0

N~1~,N~2~-Dipropoxyethane-1,2-diamine

Cat. No.: B14339463
CAS No.: 105918-67-0
M. Wt: 176.26 g/mol
InChI Key: VIYWGWYWACPGHW-UHFFFAOYSA-N
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Description

N~1~,N~2~-Dipropoxyethane-1,2-diamine is an organic compound characterized by the presence of two propoxy groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dipropoxyethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with propyl halides under basic conditions. The reaction can be carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is generally conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N1,N~2~-Dipropoxyethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dipropoxyethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~,N~2~-Dipropoxyethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N1,N~2~-Dipropoxyethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: Similar in structure but with methyl groups instead of propoxy groups.

    N,N’-Diisopropylethylenediamine: Features isopropyl groups, offering different steric and electronic properties.

    N,N’-Diethylethylenediamine: Contains ethyl groups, providing a different balance of hydrophobicity and reactivity.

Uniqueness

N~1~,N~2~-Dipropoxyethane-1,2-diamine is unique due to its specific propoxy substituents, which confer distinct chemical and physical properties

Properties

CAS No.

105918-67-0

Molecular Formula

C8H20N2O2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N'-dipropoxyethane-1,2-diamine

InChI

InChI=1S/C8H20N2O2/c1-3-7-11-9-5-6-10-12-8-4-2/h9-10H,3-8H2,1-2H3

InChI Key

VIYWGWYWACPGHW-UHFFFAOYSA-N

Canonical SMILES

CCCONCCNOCCC

Origin of Product

United States

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